4-Bromo-2-methyl-5-nitroaniline

Catalog No.
S787601
CAS No.
71785-48-3
M.F
C7H7BrN2O2
M. Wt
231.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-methyl-5-nitroaniline

CAS Number

71785-48-3

Product Name

4-Bromo-2-methyl-5-nitroaniline

IUPAC Name

4-bromo-2-methyl-5-nitroaniline

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

InChI

InChI=1S/C7H7BrN2O2/c1-4-2-5(8)7(10(11)12)3-6(4)9/h2-3H,9H2,1H3

InChI Key

VNSOWZDCHBKTGR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1N)[N+](=O)[O-])Br

Canonical SMILES

CC1=CC(=C(C=C1N)[N+](=O)[O-])Br

4-Bromo-2-methyl-5-nitroaniline is an organic compound characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to an aniline structure. Its molecular formula is C7H7BrN2O2C_7H_7BrN_2O_2, and it has a molecular weight of approximately 231.05 g/mol. The compound appears as a light yellow to brown powder or crystalline solid and has a melting point ranging from 144°C to 148°C .

This compound is part of the broader class of nitroanilines, which are known for their diverse applications in pharmaceuticals, dyes, and agrochemicals. The presence of the bromine atom enhances its reactivity, making it useful in various chemical syntheses.

Due to its functional groups:

  • Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, allowing for the synthesis of derivatives with different functional groups.
  • Reduction Reactions: The nitro group can be reduced to an amine under specific conditions, which can alter the compound's biological activity and properties.
  • Acylation and Alkylation: The amino group on the aniline can undergo acylation or alkylation reactions, leading to the formation of various derivatives used in medicinal chemistry.

Research indicates that compounds similar to 4-Bromo-2-methyl-5-nitroaniline exhibit significant biological activities, including antimicrobial and anticancer properties. The nitro group is often associated with enhanced bioactivity due to its ability to undergo reduction within biological systems, potentially leading to reactive intermediates that can interact with cellular targets .

Furthermore, studies have suggested that derivatives of this compound may have applications in treating various diseases due to their ability to inhibit specific enzymes or pathways involved in disease progression.

The synthesis of 4-Bromo-2-methyl-5-nitroaniline typically involves several steps:

  • Nitration: An initial nitration reaction introduces the nitro group onto the aromatic ring of 2-methyl-aniline.
  • Bromination: Following nitration, bromination is performed using bromine or brominating agents to introduce the bromine atom at the para position relative to the amino group.
  • Purification: The crude product is purified through recrystallization or chromatography techniques to obtain pure 4-Bromo-2-methyl-5-nitroaniline .

4-Bromo-2-methyl-5-nitroaniline has several applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in synthesizing drugs and biologically active compounds.
  • Dyes: The compound can be used in dye manufacturing due to its chromophoric properties.
  • Agrochemicals: It may also find applications in developing herbicides and pesticides due to its biological activity.

Interaction studies involving 4-Bromo-2-methyl-5-nitroaniline focus on its reactivity with biological macromolecules such as proteins and nucleic acids. These studies are crucial for understanding its mechanism of action and potential toxicity. Research suggests that this compound may interact with specific enzymes or receptors, influencing metabolic pathways and cellular responses .

Several compounds share structural similarities with 4-Bromo-2-methyl-5-nitroaniline. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarityKey Features
4-Bromo-2-methyl-6-nitroaniline77811-44-00.93Has a nitro group at the meta position; used in similar applications.
1-Bromo-2-methyl-3,4-dinitrobenzene290353-57-00.91Contains two nitro groups; higher reactivity but different applications.
1-Bromo-3-methyl-5-nitrobenzene52488-28-50.91Similar structure but different substitution pattern; used in dye synthesis.
4-Bromo-2-nitronaphthalen-1-amine90767-01-40.90Naphthalene derivative; exhibits different biological activities.
1-Bromo-2,3-dimethyl-5-nitrobenzene22162-22-70.88Dimethyl substitution affects solubility and reactivity; used in agrochemicals.

The uniqueness of 4-Bromo-2-methyl-5-nitroaniline lies in its specific combination of substituents that provide distinct chemical reactivity and biological properties compared to its analogs.

XLogP3

2.1

Wikipedia

4-Bromo-2-methyl-5-nitroaniline

Dates

Modify: 2023-08-15

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